Dimethyl 4-aminoheptanedioate

Description

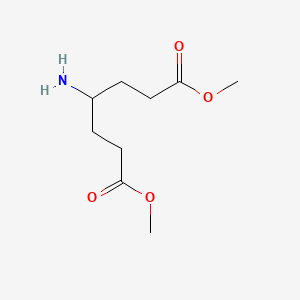

Dimethyl 4-aminoheptanedioate is an organic compound belonging to the class of amino diesters. Its structure comprises a heptanedioic acid backbone with an amino group at the 4th carbon position and two methyl ester groups at the terminal carboxylates. This compound is structurally analogous to Diethyl 4-aminoheptanedioate (CAS 759438-10-3) but differs in the ester substituents (methyl vs. ethyl groups).

The molecular formula of this compound can be inferred as C₉H₁₇NO₄ (molecular weight ~203.24 g/mol), derived by replacing the ethyl groups in Diethyl 4-aminoheptanedioate (C₁₁H₂₁NO₄, MW 231.29 g/mol) with methyl groups. Its purity in commercial or research settings is typically unverified but may align with the 95% purity standard observed for the diethyl analog .

Propriétés

Formule moléculaire |

C9H17NO4 |

|---|---|

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

dimethyl 4-aminoheptanedioate |

InChI |

InChI=1S/C9H17NO4/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h7H,3-6,10H2,1-2H3 |

Clé InChI |

BXDJJTYLTIDMDL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CCC(CCC(=O)OC)N |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester groups undergo hydrolysis under acidic or basic conditions to yield 4-aminoheptanedioic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | Aqueous HCl, reflux | 4-Aminoheptanedioic acid | |

| Basic hydrolysis | NaOH (aq.), room temp. | Disodium 4-aminoheptanedioate |

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the ester bond. The amino group remains intact during hydrolysis.

Amide Formation

The amino group reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amide derivatives. This is pivotal in peptide synthesis and drug design.

| Substrate | Acylating Agent | Product | Reference |

|---|---|---|---|

| Dimethyl 4-aminoheptanedioate | Acetic anhydride | N-Acetyl-4-aminoheptanedioate | |

| This compound | Benzoyl chloride | N-Benzoyl-4-aminoheptanedioate |

Applications : These derivatives serve as precursors for bioactive molecules, leveraging the amino group’s nucleophilicity.

Nucleophilic Substitution

The ester groups participate in nucleophilic substitution with amines or alcohols, enabling diversification of the carboxylate moiety.

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Methylamine | Methanol, reflux | 4-Aminoheptanedioic acid methylamide | |

| Ethanol | H₂SO₄ catalyst | Diethyl 4-aminoheptanedioate |

Key Insight : Substitution reactions retain the amino group, allowing sequential functionalization.

Enzymatic Reactions

The compound acts as a substrate in enzymatic processes, particularly in peptide bond formation and metabolic pathways.

| Enzyme Class | Reaction Type | Product | Reference |

|---|---|---|---|

| Transaminases | Amino group transfer | α-Keto acid derivatives | |

| Hydrolases | Ester cleavage | 4-Aminoheptanedioic acid |

Biological Relevance : Its dual functionality mimics natural amino acids, facilitating integration into enzymatic cycles.

Condensation Reactions

The amino group undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

| Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | N-Benzylidene-4-aminoheptanedioate | |

| Cyclohexanone | Acid catalyst | N-Cyclohexylidene-4-aminoheptanedioate |

Applications : Schiff bases are intermediates in synthesizing heterocycles and coordination complexes .

Cyclization Reactions

Intramolecular reactions between the amino and ester groups yield lactams or cyclic amides.

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Basic conditions | KOH, heat | 4-Aminoheptanolactam |

Mechanism : Base-induced deprotonation of the amino group, followed by nucleophilic attack on the ester carbonyl.

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

- Gaps in Data: Direct studies on this compound are scarce. Most inferences derive from its diethyl analog, which is better characterized .

- Synthetic Utility : Both dimethyl and diethyl esters serve as precursors for synthesizing polyamides or peptide-like structures, but the dimethyl variant’s smaller size may favor crystallinity in polymers.

- Biological Relevance: Unlike therapeutically active esters like dimethyl fumarate (DMF), which modulates Nrf2 pathways in multiple sclerosis , 4-aminoheptanedioate derivatives lack clinical evidence for immunomodulatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.